molecular formula C7H11NO B14181560 (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile CAS No. 834885-76-6

(1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile

Cat. No.: B14181560
CAS No.: 834885-76-6
M. Wt: 125.17 g/mol
InChI Key: YIBMTUNZXDLNOD-NKWVEPMBSA-N
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Description

(1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentane derivative.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.

    Nitrile Introduction: The nitrile group can be introduced via cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

    Stereoselective Methylation: The methyl group is introduced using stereoselective alkylation techniques to ensure the correct (1S,2S) configuration.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

(1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds or participate in nucleophilic attacks, affecting molecular interactions and reactivity.

Comparison with Similar Compounds

    (1R,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile: The enantiomer of the compound, differing in stereochemistry.

    Cyclopentane-1-carbonitrile: Lacks the hydroxyl and methyl groups, offering different reactivity and applications.

    2-Methylcyclopentane-1-carbonitrile: Similar structure but without the hydroxyl group.

Uniqueness: (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

CAS No.

834885-76-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S,2S)-1-hydroxy-2-methylcyclopentane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-4H2,1H3/t6-,7+/m0/s1

InChI Key

YIBMTUNZXDLNOD-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCC[C@]1(C#N)O

Canonical SMILES

CC1CCCC1(C#N)O

Origin of Product

United States

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